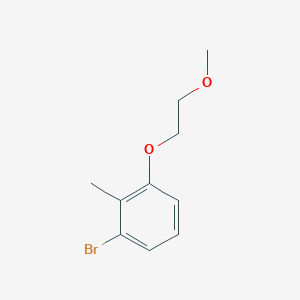

1-Bromo-3-(2-methoxyethoxy)-2-methylbenzene

CAS No.:

Cat. No.: VC18537302

Molecular Formula: C10H13BrO2

Molecular Weight: 245.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13BrO2 |

|---|---|

| Molecular Weight | 245.11 g/mol |

| IUPAC Name | 1-bromo-3-(2-methoxyethoxy)-2-methylbenzene |

| Standard InChI | InChI=1S/C10H13BrO2/c1-8-9(11)4-3-5-10(8)13-7-6-12-2/h3-5H,6-7H2,1-2H3 |

| Standard InChI Key | JGXSFCMNTNVVSG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC=C1Br)OCCOC |

Introduction

1-Bromo-3-(2-methoxyethoxy)-2-methylbenzene is an organic compound categorized under aromatic halides. It features a benzene ring substituted with a bromine atom at the first position, a methoxyethoxy group at the third position, and a methyl group at the second position. The molecular formula of this compound is C10H13BrO2, and its molecular weight is approximately 245.11 g/mol .

Synthesis Methods

The synthesis of 1-Bromo-3-(2-methoxyethoxy)-2-methylbenzene typically involves the bromination of 3-(2-methoxyethoxy)-2-methylbenzene. This reaction is often conducted using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction conditions are controlled to ensure selective bromination of the aromatic ring.

Applications and Uses

This compound is primarily used in organic synthesis and has applications in medicinal chemistry and material science. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of complex organic molecules.

Research Findings

Research on 1-Bromo-3-(2-methoxyethoxy)-2-methylbenzene focuses on its reactivity and potential applications. The compound's ability to undergo various chemical transformations, such as nucleophilic substitution and electrophilic substitution, makes it a subject of interest in both academic and industrial settings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume